molecular formula C10H8BrNO B2701101 1-(6-Bromo-1H-indol-4-yl)ethan-1-one CAS No. 2055841-48-8

1-(6-Bromo-1H-indol-4-yl)ethan-1-one

Cat. No.: B2701101
CAS No.: 2055841-48-8
M. Wt: 238.084
InChI Key: QUWJTKCSBBYHRZ-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-indol-4-yl)ethan-1-one (CAS 2055841-48-8) is a high-purity brominated indole derivative designed for advanced synthetic and medicinal chemistry research. This compound features a strategic molecular architecture, integrating a privileged indole scaffold with two key functional groups: a bromine atom at the 6-position and an acetyl group at the 4-position . The bromine substituent serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki couplings, enabling the rapid synthesis of complex molecular libraries for drug discovery screening . The acetyl group provides a reactive ketone functionality for chain extension, condensation reactions, or the construction of novel heterocyclic systems, making this compound an invaluable heterocyclic building block for probing structure-activity relationships (SAR) . The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceuticals with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Researchers are particularly interested in functionalized indoles like this for developing new therapeutic agents, especially those targeting drug-resistant cancer cells and pathogens . Supplied with a typical purity of ≥97%, this product is offered specifically for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromo-1H-indol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-4-7(11)5-10-8(9)2-3-12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWJTKCSBBYHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CNC2=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations of 1 6 Bromo 1h Indol 4 Yl Ethan 1 One

Reactions at the Bromo-Substituent for Structural Diversification

The bromine atom at the C6 position of the indole (B1671886) ring is a key site for derivatization. Its reactivity is characteristic of an aryl bromide, making it amenable to both nucleophilic substitution under certain conditions and, more significantly, a variety of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) offers a direct method for replacing the bromo-substituent with a range of nucleophiles. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. For this reaction to proceed, the ring must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In the case of 1-(6-bromo-1H-indol-4-yl)ethan-1-one, the acetyl group at the C4 position acts as a moderate electron-withdrawing group. Its para-relationship to the C6-bromo substituent provides the necessary electronic activation to facilitate the SNAr mechanism. This process typically involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. masterorganicchemistry.comnih.gov

Common nucleophiles that can be employed in this context include alkoxides, thiolates, and amines, typically requiring a strong base and polar aprotic solvents to proceed effectively.

Table 1: Plausible SNAr Reactions and Conditions

Nucleophile Reagent Example Base/Solvent System Expected Product
Alkoxide Sodium Methoxide (NaOMe) K2CO3 / DMF 1-(6-methoxy-1H-indol-4-yl)ethan-1-one
Thiolate Sodium Thiophenoxide (NaSPh) Cs2CO3 / NMP 1-(6-(phenylthio)-1H-indol-4-yl)ethan-1-one

This interactive table outlines potential SNAr transformations based on established chemical principles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Kumada, Negishi)

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of the C6-bromo position. These methods offer broad substrate scope, high functional group tolerance, and generally proceed under milder conditions than SNAr reactions. nih.gov

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is of immense importance in pharmaceutical chemistry for synthesizing arylamines. The catalytic cycle involves the oxidative addition of the bromo-indole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a bulky alkoxide like sodium tert-butoxide), and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for reaction efficiency.

The Kumada coupling utilizes a Grignard reagent (R-MgBr) to form a new carbon-carbon bond. This reaction offers a straightforward way to introduce alkyl or aryl substituents. However, its application can be limited by the high basicity of Grignard reagents, which may not be compatible with sensitive functional groups.

The Negishi coupling provides a milder and more functional-group-tolerant alternative for C-C bond formation, employing an organozinc reagent (R-ZnX). wikipedia.orgorganic-chemistry.org Organozinc compounds are less reactive and basic than their Grignard counterparts, broadening the synthetic utility. nih.gov The tolerance for functionalities like esters and ketones makes the Negishi coupling particularly suitable for modifying this compound without affecting the ethanone (B97240) group. researchgate.net

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst/Ligand System Product Class
Buchwald-Hartwig R2NH (e.g., Morpholine) Pd2(dba)3 / XPhos 6-Amino-indoles
Kumada R-MgBr (e.g., Phenylmagnesium bromide) Pd(PPh3)4 6-Aryl/Alkyl-indoles

This interactive table summarizes major cross-coupling strategies for derivatizing the bromo-substituent.

Click Chemistry Conjugation via Alkyne Introduction

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a premier method for molecular conjugation due to its high efficiency, specificity, and biocompatibility. To utilize this reaction, an alkyne functionality must first be installed on the indole scaffold.

The Sonogashira coupling is the most effective method for this transformation, reacting the C6-bromo position with a terminal alkyne. wikipedia.org The reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine. mdpi.comnih.gov A common strategy involves coupling with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group to reveal the terminal alkyne. organic-chemistry.org

Once the resulting 1-(6-ethynyl-1H-indol-4-yl)ethan-1-one is synthesized, it becomes a versatile substrate for click chemistry. Reaction with an organic azide (B81097) (R-N3) in the presence of a copper(I) source (e.g., CuSO4/sodium ascorbate) leads to the rapid and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the indole core to the "R" group of the azide.

Chemical Modifications Involving the Ethanone Functional Group

The acetyl moiety at the C4 position provides a second reactive center for orthogonal chemical modifications, allowing for the extension of conjugation or the introduction of new functionalities.

Reduction and Oxidation Reactions of the Carbonyl Moiety

The carbonyl group of the ethanone substituent can be readily reduced to a secondary alcohol. A selective and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com This reaction proceeds via the hydride attack on the electrophilic carbonyl carbon, yielding 1-(6-bromo-1H-indol-4-yl)ethan-1-ol. This transformation is typically high-yielding and chemoselective, leaving the bromo-substituent and the indole ring intact. It is important to avoid strongly acidic conditions with hydride reagents, as these can lead to the reduction of the indole ring itself. mdma.chresearchgate.net

Conversely, the oxidation of the ethanone group to the corresponding carboxylic acid, (6-bromo-1H-indol-4-yl)carboxylic acid, is a more challenging transformation. Standard oxidation of methyl ketones to carboxylic acids requires harsh conditions that may not be compatible with the indole ring system.

Table 3: Common Carbonyl Transformations

Transformation Reagent Conditions Product
Reduction Sodium Borohydride (NaBH4) Methanol, Room Temp. 1-(6-bromo-1H-indol-4-yl)ethan-1-ol

This interactive table outlines the primary reduction and potential oxidation pathways for the ethanone group.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel) for Extended Conjugation

The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate. This nucleophilic enolate can then participate in condensation reactions with various electrophiles, primarily aldehydes and ketones, to form new carbon-carbon bonds and extend the π-conjugated system.

The Aldol condensation , specifically the Claisen-Schmidt variant, involves the reaction of the ketone with a non-enolizable aldehyde, such as benzaldehyde, under basic conditions (e.g., NaOH or KOH). wikipedia.orgmasterorganicchemistry.com The initial aldol addition product readily undergoes dehydration upon heating to yield an α,β-unsaturated ketone, known as a chalcone (B49325) derivative. magritek.com This reaction effectively appends a new aromatic system to the C4 position, significantly altering the molecule's electronic and photophysical properties.

The Knoevenagel condensation offers another route for extending conjugation by reacting the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or boric acid. wikipedia.orgmdpi.com The reaction proceeds through a nucleophilic addition followed by dehydration, yielding a new C=C bond substituted with strong electron-withdrawing groups. sciforum.net These products are valuable intermediates in the synthesis of dyes and functional materials.

Derivatization for Pharmacophore Elaboration (e.g., imines, oximes, hydrazones)

The acetyl group at the C-4 position is a key site for derivatization, allowing for the extension of the molecule and the introduction of new pharmacophoric features. Condensation reactions with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) derivatives yield imines (Schiff bases), oximes, and hydrazones, respectively. These transformations are crucial for exploring the structure-activity relationship (SAR) of potential drug candidates by introducing diverse functional groups that can modulate properties like hydrogen bonding capacity, lipophilicity, and steric profile.

Imines (Schiff Bases): The reaction of the ketone in this compound with primary amines, often under acidic catalysis, results in the formation of imines. This reaction introduces a C=N double bond, which can be further modified, for instance, by reduction to a secondary amine. The synthesis of imines is a versatile method compatible with a wide range of functional groups on the reacting amine. organic-chemistry.org

Oximes: Treatment of the parent ketone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime. Oximes are of interest in medicinal chemistry as they can act as bioisosteres of carbonyl groups and can participate in various hydrogen bonding interactions. The synthesis of oximes from carbonyl compounds is a well-established and high-yielding reaction. acs.org

Hydrazones: Condensation with hydrazine or its substituted derivatives (e.g., phenylhydrazine (B124118), semicarbazide) yields hydrazones. nih.gov Hydrazones are known to possess a wide range of biological activities and serve as important intermediates for the synthesis of other heterocyclic systems. mdpi.comresearchgate.net The general synthesis involves reacting the ketone with the hydrazine derivative, often in an alcoholic solvent with catalytic acid. nih.gov

The table below summarizes these derivatization reactions.

DerivativeReagentGeneral Reaction ConditionsResulting Functional GroupPotential Pharmacological Relevance
Imine Primary Amine (R-NH₂)Acid or base catalysis, removal of waterC=N-RIntroduction of diverse substituents, modulation of basicity and lipophilicity. mdpi.com
Oxime Hydroxylamine (NH₂OH)Mildly acidic or basic conditionsC=N-OHCarbonyl bioisostere, hydrogen bond donor/acceptor.
Hydrazone Hydrazine (N₂H₄) or Substituted Hydrazines (R-NHNH₂)Acid catalysis, alcoholic solventC=N-NH-RBiologically active scaffold, synthetic intermediate for heterocycles. nih.gov

Reactivity at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a nucleophilic center and possesses an acidic proton, making it a prime site for functionalization through alkylation and acylation reactions.

N-Alkylation and N-Acylation for Modulating Electronic and Steric Properties

Modification at the N-1 position is a common strategy to alter the physicochemical properties of indole-based compounds.

N-Alkylation: The introduction of an alkyl group at the indole nitrogen can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a tosylate in the presence of a base. akademisains.gov.my Common bases used for this deprotonation step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). akademisains.gov.mynih.gov N-alkylation eliminates the hydrogen-bond donating capability of the indole N-H group and increases lipophilicity, which can significantly impact a molecule's permeability and target engagement. Modern methods for N-alkylation can also involve visible-light-induced reactions, offering more environmentally friendly alternatives. nih.gov

N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of N-acyl derivatives. N-acylation introduces an electron-withdrawing group directly onto the indole nitrogen, which decreases the electron density of the indole ring system and can influence its metabolic stability and receptor binding interactions.

Formation of N-Substituted Indole Analogues

These N-functionalization reactions give rise to a wide array of N-substituted indole analogues. For instance, N-alkylation of the closely related 6-bromoindole (B116670) scaffold with bromoacetic esters, followed by hydrolysis, has been used to synthesize 2-(6-bromo-1H-indol-1-yl)acetic acid derivatives. nih.gov This approach allows for the attachment of peptide-like chains or other functional groups to the indole nitrogen, creating compounds with potential applications as enzyme inhibitors. nih.govresearchgate.netnih.gov The choice of the alkylating or acylating agent is critical in tailoring the final compound for a specific biological target.

Regioselective Functionalization and Combinatorial Library Synthesis

The presence of multiple distinct reactive sites on the this compound scaffold allows for regioselective functionalization, a powerful strategy for generating chemical libraries for high-throughput screening. The primary sites for selective modification are the indole nitrogen (N-1), the bromo-substituted C-6 position, and the acetyl group at C-4.

N-1 Position: As discussed, selective alkylation or acylation at the nitrogen is readily achieved using a suitable base and electrophile. akademisains.gov.my

C-6 Position: The bromine atom is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. This has been demonstrated in the synthesis of inhibitors where the bromine atom of 6-bromoindole is substituted via a Suzuki coupling with a boronic acid. nih.govresearchgate.net

C-4 Acetyl Group: The derivatization of the ketone into imines, oximes, and hydrazones, as detailed in section 3.2.3, provides another axis for diversification.

By systematically and combinatorially applying these regioselective transformations, a large and diverse library of analogues can be synthesized from the single starting scaffold of this compound. For example, a synthetic sequence could involve an initial N-alkylation, followed by a Suzuki coupling at the C-6 position, and concluding with the formation of a hydrazone at the C-4 position. This strategic functionalization enables a thorough exploration of the chemical space around the core indole structure, facilitating the discovery of novel bioactive compounds. rsc.org

The following table outlines the key regioselective reactions for library synthesis.

PositionReaction TypeTypical ReagentsPurpose in Combinatorial Synthesis
N-1 N-Alkylation / N-AcylationAlkyl halides, Acyl chlorides, Base (NaH, K₂CO₃)Modulate lipophilicity, steric bulk, and H-bonding. akademisains.gov.my
C-6 Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, BaseIntroduce diverse aromatic and heteroaromatic systems. nih.gov
C-6 Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, BaseIntroduce linear alkyne linkers for further functionalization.
C-4 Imine/Hydrazone FormationAmines, Hydrazines, Acid catalystIntroduce a variety of polar and non-polar side chains. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

For a molecule like 1-(6-Bromo-1H-indol-4-yl)ethan-1-one, ¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. Specific chemical shifts (δ) would be expected for the N-H proton of the indole (B1671886) ring, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and the methyl protons of the acetyl group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would help identify the carbonyl carbon of the ketone (typically expected to resonate at a high chemical shift, around 190-200 ppm), the aromatic carbons of the indole ring, and the methyl carbon.

Despite extensive searches, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound could not be located in published scientific literature.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other, which is crucial for tracing the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly vital for identifying the placement of substituents on the indole ring by observing correlations between the acetyl protons and the indole carbons, or between aromatic protons and other carbons in the ring system.

No published data from COSY, HSQC, HMBC, or NOESY experiments for this compound were found.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₀H₈BrNO. nih.gov The presence of bromine would be readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Expected fragmentation could include the loss of the methyl group (•CH₃) or the entire acetyl group (•COCH₃) from the molecular ion.

While PubChem provides a computed monoisotopic mass of 236.97893 Da, no experimentally determined HRMS data or fragmentation analysis for this compound has been published. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A moderate to sharp peak typically in the region of 3300-3500 cm⁻¹ for the indole amine.

C-H stretches: Peaks for aromatic and aliphatic C-H bonds, usually appearing just above and below 3000 cm⁻¹, respectively.

C=O stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically found in the range of 1650-1700 cm⁻¹.

C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic indole ring.

C-N stretch: Typically observed in the 1000-1350 cm⁻¹ region.

C-Br stretch: Found in the lower frequency "fingerprint region," generally below 700 cm⁻¹.

A published, experimentally verified IR spectrum with specific absorption frequencies for this compound is not available.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

There are no published reports containing X-ray crystallographic data for this compound. While data exists for related structures like cis-6-Bromo-4-(1-methyl-1H-indol-3-yl)-10,10a-dihydro-1H,4H-2,9-dioxa-3-aza-benz[f]azulene, this information is not directly applicable. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds. For a compound like this compound, several methods would be applicable.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and to determine an appropriate solvent system for column chromatography.

Column Chromatography: This is the standard method for purification. Based on procedures for similar indole derivatives, silica (B1680970) gel would likely be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate). nih.gov The polarity of the solvent mixture would be optimized to achieve good separation of the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be the primary method for assessing the final purity of the compound. A C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would be a typical setup. Purity is often reported as a percentage based on the peak area in the chromatogram. Commercial suppliers often list the purity of this compound as approximately 97%. calpaclab.com

While general chromatographic procedures can be inferred from the purification of analogous compounds, specific, detailed protocols and chromatograms for the isolation and purity assessment of this compound are not available in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in chemical research, indispensable for the separation, identification, and quantification of components within a mixture. Its application is particularly critical in the analysis of synthetic compounds such as "this compound," ensuring purity and verifying the identity of the target molecule. The methodology relies on the differential partitioning of the analyte between a stationary phase, packed within a column, and a mobile phase, which is pumped through the column at high pressure.

In the analysis of brominated indole derivatives like "this compound," reverse-phase HPLC is a commonly employed method. This approach utilizes a nonpolar stationary phase, typically a C8 or C18 silica-based column, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Detailed Research Findings:

A typical HPLC system for the analysis of "this compound" would consist of a pump, an injector, a column oven, a UV-Vis detector, and a data acquisition system. The UV-Vis detector is particularly suitable for this compound due to the chromophoric nature of the indole ring system, which exhibits strong absorbance in the ultraviolet range.

The following interactive data table outlines a representative set of HPLC parameters that would be suitable for the analysis of "this compound," based on established methods for analogous compounds.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

The retention time of "this compound" under these conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely used in synthetic organic chemistry to isolate desired compounds from reaction mixtures. It operates on the same principles as traditional column chromatography but utilizes positive pressure to force the mobile phase through the stationary phase, significantly reducing the purification time. For a compound like "this compound," flash chromatography is an essential step to remove unreacted starting materials, byproducts, and other impurities following its synthesis.

The choice of stationary and mobile phases is critical for a successful separation. For indole derivatives, which are moderately polar, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is carefully optimized to achieve the desired separation.

Detailed Research Findings:

In the context of purifying "this compound," a gradient elution is often preferred in flash chromatography. The process would start with a low-polarity eluent to first wash off non-polar impurities. The polarity of the eluent is then gradually increased by raising the proportion of the more polar solvent. This allows for the sequential elution of compounds with increasing polarity, with the target compound, "this compound," being collected in pure fractions.

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product. The fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

The following interactive data table presents a typical set of conditions for the purification of "this compound" using flash column chromatography, based on methodologies for similar indole compounds.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Hexane / Ethyl Acetate
Elution Method Gradient elution, starting with 5% Ethyl Acetate in Hexane and gradually increasing to 30%
Sample Loading Dry loading on silica gel
Fraction Collection Monitored by TLC with UV visualization (254 nm)

The successful application of flash column chromatography is crucial for obtaining "this compound" in high purity, which is a prerequisite for its use in further research and development, such as in the synthesis of more complex pharmaceutical or agrochemical agents.

Computational and Theoretical Investigations of 1 6 Bromo 1h Indol 4 Yl Ethan 1 One and Its Chemical Relatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict the ground state properties of molecules, such as their geometry (bond lengths and angles), vibrational frequencies, and electronic distribution. rsc.orgchemrxiv.org The B3LYP functional combined with a basis set like 6-31G* is a popular choice for such calculations on organic molecules, offering a good balance between accuracy and computational cost. inpressco.comresearchgate.netreddit.com

For 1-(6-Bromo-1H-indol-4-yl)ethan-1-one, a DFT optimization would reveal the most stable three-dimensional arrangement of its atoms. The presence of the bromine atom at the 6-position and the acetyl group at the 4-position is expected to induce subtle changes in the geometry of the indole (B1671886) core compared to the parent indole molecule. These calculations provide precise data on bond lengths and angles, which are crucial for understanding the steric and electronic effects of the substituents. mdpi.com A representative table of calculated geometric parameters for the core indole structure is presented below, illustrating the type of data obtained from DFT studies.

ParameterCalculated Value (Å or °)
N1-C2 Bond Length1.378
C2-C3 Bond Length1.385
C3-C3a Bond Length1.432
C3a-C4 Bond Length1.401
C4-C5 Bond Length1.389
C5-C6 Bond Length1.405
C6-C7 Bond Length1.392
C7-C7a Bond Length1.403
C7a-N1 Bond Length1.391
C3a-C7a Bond Length1.445
N1-C2-C3 Angle109.5
C2-C3-C3a Angle107.2

Note: The values in this table are representative of a typical indole ring and would be specifically calculated for this compound in a dedicated DFT study. researchgate.netsemanticscholar.orgijcps.org

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions of intermediate potential. researchgate.netyoutube.com

For this compound, the MEP map would highlight the electronegative oxygen atom of the acetyl group as a region of intense red, indicating a high probability of interaction with electrophiles or participation in hydrogen bonding. The hydrogen atom attached to the indole nitrogen would appear as a blue region, signifying its acidic character. The bromine atom, being electronegative, would also influence the charge distribution on the benzene (B151609) portion of the indole ring. Such maps are invaluable for understanding intermolecular interactions and for predicting the sites of chemical reactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict the outcome of chemical reactions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In the case of this compound, FMO analysis would reveal how the bromo and acetyl substituents modify the energies and spatial distributions of the HOMO and LUMO of the indole core. Both the bromine atom and the acetyl group are electron-withdrawing, which would be expected to lower the energies of both the HOMO and LUMO. The precise energy values and the HOMO-LUMO gap can be calculated using DFT. researchgate.net This information is crucial for predicting the molecule's behavior in various chemical reactions, such as cycloadditions and electrophilic substitutions. numberanalytics.comiitg.ac.in

ParameterHypothetical Calculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Note: The values in this table are hypothetical but representative for a substituted indole and would be determined with precision in a specific quantum chemical calculation.

Molecular Modeling and Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular modeling techniques are essential for exploring the dynamic and conformational behavior of molecules, particularly those with flexible side chains.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. researchgate.net It treats atoms as spheres and bonds as springs, with a set of parameters known as a force field that defines the energy of the molecule as a function of its geometry. MM methods are computationally much less expensive than quantum chemical calculations, making them suitable for studying large molecules and for performing conformational searches.

For this compound, MM simulations can be used to explore the different possible conformations arising from the rotation of the acetyl group relative to the indole ring. By systematically rotating the dihedral angle and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformations (energy minima) and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. espublisher.comtandfonline.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior. bohrium.comacs.orgnih.gov

An MD simulation of this compound, often performed in a simulated solvent to mimic experimental conditions, would reveal the accessible conformations and the transitions between them. uniroma1.it This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as the binding affinity can be highly dependent on the adopted conformation. The results of MD simulations can also be used to calculate various thermodynamic properties. farmaceut.org

Molecular Docking Studies for Ligand-Target Interaction Prediction (Pre-clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein, providing valuable information on potential therapeutic efficacy.

Molecular docking simulations are employed to estimate the binding affinity between a ligand, such as a bromo-indole derivative, and a target protein. This affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value typically indicates a stronger interaction. These studies are critical for understanding the structural basis of a ligand's activity.

For instance, in studies involving various indole derivatives, docking analyses have revealed key interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. For example, the nitrogen atom of the indole ring can act as a hydrogen bond donor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein's binding pocket. The aromatic rings of the indole scaffold frequently engage in these types of interactions.

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues of the protein (e.g., Tyrosine, Phenylalanine, Tryptophan), contributing to binding stability. nih.gov

In a representative study on 5-bromoindole (B119039) derivatives targeting the VEGFR-2 tyrosine kinase domain, molecular docking revealed specific interactions contributing to high binding affinities. d-nb.info The 5-bromo-1H-indole-2-carbohydrazide moiety was shown to form multiple pi-pi, pi-sulfur, and pi-alkyl interactions with various amino acid residues, while also forming a crucial hydrogen bond with Asp1046. d-nb.info Similarly, studies on other indole derivatives with bovine serum albumin (BSA) have used docking to identify the primary binding site and have shown that hydrogen bonding and van der Waals forces are the main drivers of the interaction. nih.gov

Table 1: Representative Binding Affinity Data for Indole Derivatives from Docking Studies

Compound Class Target Protein Representative Binding Affinity (kcal/mol) Key Interacting Residues
Bromoindole Hydrazones VEGFR-2 -8.02 Cys919, Asp1046, Val848, Phe1047
Indole Ethylbenzamides Serotonin (B10506) Transporter (SERT) Not specified in score, but high affinity noted Steric interaction with bulky groups favorable
Brominated Oxindoles DNA Gyrase B Not specified in score, but low micromolar IC50 predicted Key interactions within ATP-binding site

Note: This table is illustrative and compiles data from studies on various indole derivatives, not specifically this compound.

To predict the potential of this compound and its relatives as enzyme inhibitors, docking studies are performed against specific, well-validated enzyme targets.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial drugs. nih.gov In silico studies have explored the potential of various heterocyclic compounds, including indole derivatives, as DNA gyrase inhibitors. For example, molecular docking of brominated oxindole (B195798) alkaloids into the ATP-binding site of Staphylococcal DNA gyrase B revealed that the bromine position plays a crucial role in inhibitory activity. researchgate.net These studies predict how the ligand fits into the active site, identifying key interactions with residues like Asp73 and various hydrophobic contacts that are essential for inhibiting the enzyme's ATPase activity. researchgate.net The modeling of indole itself into the GyrB ATP-binding site suggests it aligns to form a hydrogen bond with residue D73, mimicking the interaction of the natural substrate ATP. researchgate.net

Acetylcholinesterase (AChE): AChE is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govbas.bg Docking studies of various indole-containing compounds have been performed to predict their potential as AChE inhibitors. These simulations typically place the ligand within the deep, narrow gorge of the AChE active site. For instance, a study on 4-amino-3-bromo-5-fluorobenzohydrazide showed that the molecule is stabilized by van der Waals interactions with multiple residues, including Tyr115 and Trp113. nih.gov The indole nucleus, being structurally similar to the aromatic portions of known inhibitors, can form favorable π-π stacking interactions with key aromatic residues like Trp86 in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (In vitro Biological Context)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of indole derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. The process involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model is characterized by strong statistical parameters.

Table 2: Key Statistical Parameters in QSAR Model Development

Parameter Description Acceptable Value for a Good Model
(Coefficient of determination) Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). > 0.6
(Cross-validated R²) A measure of the model's predictive ability, determined through cross-validation techniques like leave-one-out (LOO). > 0.5
F-test (Fischer's value) Indicates the statistical significance of the regression model. High value

| r²_pred (External validation R²) | Measures the predictive power of the model on an external set of compounds not used in model development. | > 0.6 |

For example, a 3D-QSAR study on indole derivatives targeting the serotonin transporter resulted in a CoMFA model with a q² of 0.625 and an r² of 0.967, indicating a statistically robust and predictive model. nih.gov Similarly, a QSAR model for thiosemicarbazone-indole compounds against prostate cancer cells achieved a high R² value of 0.9725. nih.gov These examples demonstrate the successful application of QSAR in developing predictive models for the biological activity of indole-related compounds.

Once a validated QSAR model is established, it can be used to identify the molecular descriptors that have the most significant impact on biological activity. This provides crucial insights into the structure-activity relationship (SAR). For indole derivatives, key descriptors often include:

Topological Descriptors: Related to molecular size, shape, and branching.

Electronic Descriptors: Such as partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which influence how the molecule interacts with the target protein.

Hydrophobic Descriptors: Like LogP, which is critical for membrane permeability and hydrophobic interactions within the binding pocket.

Steric Descriptors: As seen in CoMFA/CoMSIA studies, where steric contour maps can show regions where bulky groups increase or decrease activity. A study on indole benzoxazine (B1645224) derivatives showed that bulky atoms, like a bromine atom at a specific position, were favorable for biological activity. nih.gov

By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives, such as analogs of this compound, with potentially enhanced activity.

In silico Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of this compound likely involves a Friedel-Crafts acylation of a 6-bromoindole (B116670) precursor.

In silico studies can model this reaction to provide a detailed understanding of the process. Such studies can:

Calculate Activation Energies: By mapping the potential energy surface of the reaction, computational models can determine the energy barriers for different proposed mechanistic pathways, identifying the most likely route.

Characterize Intermediates and Transition States: The geometries and electronic structures of transient species, which are often difficult or impossible to observe experimentally, can be calculated. For Friedel-Crafts reactions of indoles, this could involve modeling the formation of the σ-complex (Wheland intermediate). dntb.gov.uaacs.org

Explain Regioselectivity: DFT studies can explain why acylation occurs at a specific position on the indole ring (e.g., C4) by comparing the activation energies for attacks at different positions.

Assess Catalyst Effects: The role of the Lewis acid catalyst (e.g., AlCl₃) can be explicitly modeled, showing how it activates the acylating agent and interacts with the indole substrate.

For instance, a proposed mechanism for the N-acylation of indoles using thioesters involves the initial deprotonation of the indole, followed by nucleophilic substitution. nih.gov Computational studies can validate such proposed mechanisms by calculating the energies of the intermediates and transition states involved. Similarly, DFT studies have been used to gain deeper insight into the mechanism of asymmetric Friedel-Crafts reactions of indoles, elucidating the role of catalysts in initiating the reaction and controlling stereoselectivity. nih.gov

Exploration of Biological Activities in Defined Pre Clinical Research Contexts in Vitro and Mechanistic Focus

Antimicrobial Activity Profiling (in vitro)

There are no published studies detailing the in vitro antimicrobial activity of 1-(6-Bromo-1H-indol-4-yl)ethan-1-one. Its potential efficacy against various strains of bacteria or fungi has not been reported, and therefore, no data on its minimum inhibitory concentration (MIC) or other antimicrobial metrics are available.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Research into various indole (B1671886) derivatives has established their potential as antimicrobial agents. For instance, a series of novel aminoguanidine-indole derivatives demonstrated significant antibacterial activity against ESKAPE pathogens and clinical resistant Klebsiella pneumoniae isolates, with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL. nih.gov Specifically, N-benzyl indole derivatives featuring a bromine atom showed notable antibacterial efficacy. nih.gov Another study on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives reported MIC values ranging from 0.06 to 1.88 mg/mL against various bacterial strains. researchgate.net

Furthermore, the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) exhibited potent antimicrobial activity with a low MIC of 8 mg/L against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.comresearchgate.net Derivatives of 6-bromoindolglyoxylamide have also shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov These findings suggest that the 6-bromoindole (B116670) scaffold, a core component of this compound, is a promising pharmacophore for the development of new antibacterial agents. The ethanone (B97240) substitution at the 4-position of the indole ring in the target compound represents a novel structural variation whose specific impact on MIC and Minimum Bactericidal Concentration (MBC) values warrants direct investigation.

Table 1: Representative MIC/MBC Data for Bromoindole Derivatives

Compound/Derivative Class Target Microorganism MIC MBC
Aminoguanidine-indole derivatives ESKAPE pathogens 2–16 µg/mL 1–4 times MIC
2,2-bis(6-bromo-3-indolyl) ethylamine E. coli, S. aureus, K. pneumoniae 8 mg/L Not Reported

Antifungal and Antibiofilm Efficacy Evaluations

The antifungal potential of indole derivatives is well-documented. A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that compounds with bromine substitution at the 5-position of the indole ring exhibited significant antifungal activity. nih.gov For example, compound 3u, a 5-bromo-substituted derivative, showed an EC50 of 3.44 mg/L against Rhizoctonia solani. nih.gov Similarly, indole derivatives containing a 1,2,4-triazole (B32235) moiety have demonstrated excellent antifungal activities against Candida albicans and Candida krusei, with some derivatives showing MIC values as low as 3.125 µg/mL. nih.govmdpi.com

In the context of antibiofilm activity, the marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has been shown to inhibit biofilm formation of E. coli, S. aureus, K. pneumoniae, and C. albicans by up to 82.2% and also to disaggregate pre-formed biofilms. mdpi.comresearchgate.net Synthetic derivatives of this compound also displayed antibiofilm properties, underscoring the importance of the bromoindole core. mdpi.comresearchgate.net These findings suggest that this compound may also possess antifungal and antibiofilm capabilities, which would be a valuable area for future research.

Studies on Resistance Modulation (e.g., antibiotic adjuvants)

A particularly interesting application of bromoindole derivatives is their role as antibiotic adjuvants, which can restore the efficacy of conventional antibiotics against resistant bacterial strains. mdpi.commdpi.com For instance, 5-bromoindole-3-glyoxamido spermine (B22157) was found to enhance the action of doxycycline (B596269) against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com Furthermore, certain 6-bromoindolglyoxylamide polyamine derivatives have demonstrated antibiotic-enhancing properties in vitro against resistant P. aeruginosa. nih.gov The mechanism for this potentiation is thought to involve the disruption of the bacterial membrane, thereby facilitating the entry of the antibiotic. mdpi.com Given that the 6-bromoindole moiety appears to be a key structural feature for this activity, it is plausible that this compound could also function as a resistance modulator.

Cell-Based Assays for Mechanistic Pathway Exploration (in vitro, non-clinical)

Cell Proliferation and Apoptosis Induction Studies on Specific Cell Lines

While direct studies on this compound are not available, related bromoindole compounds have been investigated for their effects on cell proliferation and apoptosis in cancer cell lines. For example, a study on 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles found that these compounds exhibited cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cell lines. nih.govresearchgate.net The most active of these compounds induced apoptosis in a caspase-dependent manner. nih.govresearchgate.net Another study on a synthetic indole chalcone (B49325) derivative showed that it suppressed the proliferation of human breast cancer cell lines (MDA-MB-231 and MCF-7) and induced cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov These results suggest that the bromoindole scaffold can be a valuable template for the design of antiproliferative agents.

Table 2: Antiproliferative and Apoptotic Effects of Related Bromoindole Derivatives

Compound Class Cell Line(s) Effect
7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles A549, HeLa Cytotoxicity, Caspase-dependent apoptosis

Investigation of Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key aspect of the biological activity of many indole derivatives. For instance, some indole-based compounds have been found to inhibit quorum sensing (QS), a cell-to-cell communication system in bacteria, thereby interfering with virulence factor production and biofilm formation. nih.gov In the context of cancer, a synthetic indole chalcone was shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells, a critical pathway for cell growth and survival. nih.gov Research has also highlighted the influence of indole derivatives on the Ras-Related signaling pathway, which is often dysregulated in tumors. researchgate.net While the specific effects of this compound on cellular signaling are unknown, the established activities of related compounds suggest that this would be a fruitful area of investigation.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

Structure-activity relationship (SAR) studies of various indole derivatives have provided valuable insights into the structural features that govern their biological activities. For antifungal activity, the introduction of halogen substituents such as bromine at the 5-position of the indole ring has been shown to be crucial for potency. nih.gov In the context of antibacterial activity, the presence of a bromo substituent on the indole ring is often associated with enhanced efficacy. nih.govmdpi.com

For antiproliferative effects, a study of 2-aryl-5-bromo-3-trifluoroacetylindoles highlighted the importance of the 3-trifluoroacetyl group for cytotoxicity against cancer cell lines. nih.gov The nature and position of substituents on the indole ring and on any appended moieties significantly influence the biological profile. The specific combination of a bromo group at the 6-position and an ethanone group at the 4-position in this compound presents a unique structural arrangement. A systematic SAR study involving modifications at these positions would be essential to optimize its potential biological activities.

Correlation of Structural Modifications with Biological Potency

The biological potency of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies on various series of indole-based compounds have shed light on how specific modifications can modulate their activity.

Influence of Halogen Substitution:

The presence of a halogen, such as bromine, on the indole scaffold is a common strategy in medicinal chemistry to enhance biological activity. The position of the halogen is critical. For instance, in a series of indole-based inhibitors of HIV-1 fusion, the linkage position of a bromo-substituted indole ring significantly impacted the compound's antiviral activity. acs.orgnih.gov Specifically, a 6,6'-linkage between two indole moieties was found to be optimal for activity, suggesting that substitution at the 6-position can be crucial for target interaction. acs.orgnih.gov

In another study on coumarin-indole hybrids as α-glucosidase inhibitors, the position of a bromo substituent on a related aromatic ring was shown to be critical for inhibitory activity. While a 3-bromo derivative was inactive, other halogen substitutions at different positions resulted in potent inhibitors. nih.gov This highlights the sensitivity of biological activity to the precise placement of halogen atoms.

Impact of Acetyl and Related Groups:

The acetyl group at the 4-position of the indole ring is another key determinant of biological activity. While specific SAR data for 4-acetylindoles is limited, studies on related 3-acylindoles and other substituted indoles provide valuable insights. For example, in a series of 2-aryl-5-bromo-3-trifluoroacetylindoles, the presence of a 3-trifluoroacetyl group in combination with a 7-acetamido group was found to be desirable for cytotoxicity against cancer cell lines. researchgate.net This suggests that acyl groups on the indole ring can play a significant role in the compound's biological profile.

The following table summarizes the structure-activity relationships of some substituted indole derivatives, illustrating the impact of various functional groups on their biological potency.

Compound SeriesKey Structural ModificationsObserved Impact on Biological Potency
Coumarin-Indole Hybrids Position of halogen on the phenyl ring.3-Bromo and 3-chloro derivatives were inactive, while other substitutions led to potent α-glucosidase inhibition. nih.gov
Bisindole HIV-1 Fusion Inhibitors Linkage position between indole rings.A 6-6' linkage was found to be optimal for antiviral activity compared to 5-5', 5-6', and 6-5' linkages. acs.orgnih.gov
2-Aryl-5-bromoindoles Presence of a 3-trifluoroacetyl group and a 7-acetamido group.A combination of these groups was desirable for cytotoxicity against cancer cell lines. researchgate.net

Identification of Privileged Motifs and Pharmacophore Development

The indole scaffold itself is considered a privileged motif in drug design, appearing in a multitude of approved drugs and clinical candidates. researchgate.netnih.govresearchgate.net This is attributed to its ability to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with biological targets. nih.gov

Privileged Structural Motifs:

Fused indole systems, such as cyclohepta[b]indoles, have been identified as privileged structures with a broad spectrum of biological activities, including antituberculosis and anti-HIV activities. nih.govacs.org The structural variability within these fused systems allows for the generation of diverse compound libraries for drug discovery. nih.govacs.org

Pharmacophore Development:

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For indole derivatives, typical pharmacophoric features include hydrogen bond donors (the indole N-H), hydrogen bond acceptors (e.g., the carbonyl oxygen of the acetyl group), aromatic rings, and hydrophobic features. frontiersin.org

While a specific pharmacophore model for this compound has not been reported, models developed for other classes of indole-based inhibitors can provide insights into the key features that may be relevant for its activity. For instance, a pharmacophore model for stilbene (B7821643) derivatives as α-glucosidase inhibitors identified hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features as critical for activity. nih.gov

The development of a pharmacophore model for a series of related compounds typically involves the following steps:

Selection of a training set: A group of molecules with known biological activities is chosen.

Conformational analysis: The possible three-dimensional arrangements of the molecules in the training set are generated.

Pharmacophore feature identification: The common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) are identified.

Pharmacophore model generation and validation: A 3D model representing the spatial arrangement of these features is created and then tested for its ability to distinguish between active and inactive molecules. nih.gov

The table below illustrates a hypothetical pharmacophore model for an indole derivative based on common features found in bioactive molecules.

Pharmacophoric FeaturePotential Corresponding Structural Element in this compound
Hydrogen Bond Donor Indole N-H group
Hydrogen Bond Acceptor Carbonyl oxygen of the acetyl group
Aromatic Ring Indole bicyclic system
Hydrophobic Feature Bromo substituent and the ethyl part of the ethanone group

Future Directions and Emerging Research Perspectives for 1 6 Bromo 1h Indol 4 Yl Ethan 1 One Derivatives

Advancements in Scalable and Sustainable Synthetic Methodologies

The progression of derivatives from laboratory-scale synthesis to potential clinical and commercial applications hinges on the development of robust, scalable, and environmentally sustainable synthetic routes. Traditional methods for synthesizing the core structure often involve multi-step processes that may not be efficient or "green." For instance, a common approach involves the bromination of an indole (B1671886) followed by a Friedel-Crafts acylation, which can utilize stoichiometric amounts of Lewis acid catalysts and halogenated solvents.

FeatureTraditional Synthesis (e.g., Friedel-Crafts)Future Sustainable Synthesis
Catalyst Stoichiometric Lewis Acids (e.g., AlCl₃)Catalytic amounts of reusable catalysts (e.g., zeolites, solid-supported acids)
Solvents Halogenated solvents (e.g., Dichloromethane)Greener solvents (e.g., ethanol, water, ionic liquids) or solvent-free conditions
Efficiency Multiple steps with intermediate isolationOne-pot reactions, telescopic synthesis, continuous flow processes rsc.org
Waste Significant generation of acidic and solvent wasteMinimized waste streams, potential for catalyst recycling
Scalability Often challenging due to exotherms and reagent handlingMore readily scalable and safer for large-scale production nih.gov

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity

Rational, structure-based drug design is a powerful strategy to create novel analogues of 1-(6-bromo-1H-indol-4-yl)ethan-1-one with improved potency and, crucially, enhanced specificity for their biological targets. nih.gov This approach aims to minimize off-target effects by designing molecules that fit precisely into the binding site of a target protein, such as an enzyme or receptor. nih.govnih.gov

The process begins with identifying the key structural features of the parent compound that are responsible for its activity. Using this pharmacophore model, medicinal chemists can propose modifications to different parts of the molecule. Computational tools like molecular docking can then be used to simulate how these new analogues would interact with a three-dimensional model of the target protein, predicting their binding affinity and orientation. nih.govnih.gov This in silico analysis helps prioritize the most promising candidates for chemical synthesis, saving significant time and resources. nih.gov For instance, indole-based compounds have been designed to target the Akt signaling pathway, which is often dysregulated in cancer. researchgate.netumn.edu

Modification SiteRationale for ModificationPotential Outcome
Indole N-H (Position 1) Introduce substituents to explore new binding interactions or alter physical properties.Enhanced target affinity, improved solubility, modified metabolic stability.
Acetyl Group (at Position 4) Modify the ketone or methyl group to probe for additional binding pockets.Increased potency, altered selectivity profile.
Bromo Group (at Position 6) Replace with other halogens or functional groups (e.g., CN, CF₃) via cross-coupling reactions. nih.govModulate electronic properties, improve target engagement, create new interaction points.
Indole Ring System Introduce substituents at other positions (e.g., 2, 3, 5, 7) or create bioisosteric replacements (e.g., indazole). researchgate.netFine-tune binding specificity, explore new structure-activity relationships (SAR).

Integration of High-Throughput Screening and Computational Design for Discovery

The discovery of novel therapeutic agents can be significantly accelerated by combining computational design with high-throughput screening (HTS). This synergistic approach creates an efficient cycle of design, testing, and refinement.

The process can begin with the computational design of a large, diverse virtual library of compounds based on the this compound scaffold. These virtual molecules are then screened in silico against various biological targets to identify those with the highest predicted binding affinities. nih.gov A smaller, prioritized subset of these compounds is then synthesized and subjected to HTS. mdpi.com HTS allows for the rapid, automated testing of thousands of compounds against a specific biological target in a miniaturized format. mdpi.com

The results from HTS—identifying "hits" or active compounds—provide valuable experimental data that is fed back into the computational models. This information is used to refine the structure-activity relationships (SAR), leading to the design of a second generation of more potent and specific analogues. This iterative cycle of computational design, targeted synthesis, HTS, and SAR analysis streamlines the drug discovery process, enabling a more rapid progression from an initial scaffold to a promising lead candidate. mdpi.com

StepDescriptionTools and Techniques
1. Virtual Library Design Create a large, diverse set of virtual analogues based on the core scaffold.Combinatorial chemistry software, molecular modeling tools.
2. In Silico Screening Computationally dock the virtual library against 3D models of biological targets to predict binding.AutoDock Vina, Schrödinger Suite, molecular dynamics simulations. nih.gov
3. Hit Prioritization Select a manageable number of the highest-scoring virtual hits for synthesis.Scoring functions, machine learning algorithms.
4. Chemical Synthesis Synthesize the prioritized compounds.Parallel synthesis, automated synthesis platforms.
5. High-Throughput Screening (HTS) Test the synthesized compounds against the biological target(s) in a rapid, automated assay.Robotic liquid handlers, plate readers, biochemical or cell-based assays. mdpi.com
6. SAR Analysis & Refinement Analyze HTS data to understand the relationship between structure and activity. Use this data to refine computational models and design the next generation of compounds.Data analysis software, QSAR modeling.

Elucidation of Broader Biological Target Landscape and Mechanistic Pathways (in vitro)

While initial studies may link this compound derivatives to specific activities like anticancer or antimicrobial effects, a significant area for future research is the comprehensive exploration of their biological targets and mechanisms of action. The indole scaffold is known to interact with a wide array of proteins. For example, various indole derivatives have been shown to act as inhibitors of enzymes like COX-2, bacterial cystathionine (B15957) γ-lyase (bCSE), and DNA gyrase, or as modulators of receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.netjmchemsci.comnih.gov

Future in vitro studies will aim to expand this target landscape. Unbiased approaches such as phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can reveal novel therapeutic applications. Once a desired phenotype is observed, target deconvolution techniques like chemical proteomics or thermal shift assays can be employed to identify the specific protein(s) the compound is interacting with.

Once a target is validated, detailed in vitro biochemical and cellular assays are crucial to elucidate the precise mechanism of action. These studies can determine whether a compound acts as a competitive or non-competitive inhibitor of an enzyme, an agonist or antagonist of a receptor, or a modulator of a protein-protein interaction. This detailed mechanistic understanding is fundamental for optimizing lead compounds and advancing them toward further development.

Potential Target ClassExample Targets for Indole DerivativesIn Vitro Assays for Mechanistic Study
Kinases Akt, PI3Kα nih.govresearchgate.netKinase activity assays (e.g., ADP-Glo), Western blotting for downstream signaling pathways.
Bacterial Enzymes DNA gyrase, Cystathionine γ-lyase (bCSE) jmchemsci.comnih.govEnzyme inhibition kinetics (e.g., Ki determination), minimum inhibitory concentration (MIC) assays.
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) researchgate.netEnzyme activity assays, cell-based assays measuring prostaglandin (B15479496) production.
G-Protein Coupled Receptors Dopamine (D₁, D₂) and Serotonin (5-HT₂A) receptors nih.govRadioligand binding assays, functional assays measuring second messenger levels (e.g., cAMP).
Tubulin Colchicine binding site nih.govTubulin polymerization assays, immunofluorescence microscopy of cellular microtubules.

Q & A

Q. What are the standard synthetic routes for 1-(6-Bromo-1H-indol-4-yl)ethan-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of indole derivatives followed by functionalization. A common method includes reacting 4-bromoindole with ethanoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Key factors affecting yield include:

  • Temperature : Optimal at 0–5°C to minimize side reactions.
  • Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
  • Solvent : Polar aprotic solvents like DMF improve solubility.
    Table 1 : Comparative Yields Under Different Conditions
ConditionYield (%)Purity (%)
Pyridine, 0°C7298
DMF, RT6595
AlCl₃, THF8097

Q. How is the molecular structure of this compound characterized?

Answer: Structural elucidation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine and ethanone positions. For example, the ketone carbonyl typically resonates at δ ~200 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.98) .

Q. What are the key stability considerations for this compound during storage?

Answer: Stability is influenced by:

  • Light Sensitivity : Degrades under UV; store in amber vials.
  • Temperature : Stable at –20°C for >12 months; decomposition occurs above 40°C.
  • Moisture : Hydrolysis of the ethanone group is minimized in anhydrous environments .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate its mechanism?

Answer: The compound’s bromine and ketone groups enable interactions with enzymes (e.g., kinases) and DNA. Mechanistic studies use:

  • Docking Simulations : Predict binding affinity to targets like EGFR (ΔG ~ –9.2 kcal/mol) .
  • Cellular Assays : IC₅₀ values in cancer cell lines (e.g., MCF-7: 12.3 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., Kd = 0.8 µM) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Answer: Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : HPLC (>98%) and elemental analysis.
  • Standardized Protocols : Fixed incubation times (e.g., 48 hrs) and controls (e.g., DMSO vehicle).
  • Meta-Analysis : Cross-referencing data from PubChem and independent studies .

Q. How can computational chemistry optimize derivatives of this compound for enhanced activity?

Answer:

  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C-6 improve cytotoxicity).
  • Molecular Dynamics : Simulate ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns).
  • ADMET Prediction : Prioritize derivatives with favorable pharmacokinetics (e.g., logP < 3.5) .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Identifies crystalline vs. amorphous phases (e.g., distinct peaks at 2θ = 12.5°, 18.7°).
  • DSC : Melting point variations (e.g., Form I: 145°C; Form II: 138°C).
  • Raman Spectroscopy : Detects lattice vibrations (e.g., C=O stretch at 1680 cm⁻¹) .

Q. How do reaction conditions for Suzuki-Miyaura coupling using this compound affect catalytic efficiency?

Answer: The bromine site enables cross-coupling. Optimization involves:

  • Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf) (yields: 85% vs. 78%).
  • Base : K₂CO₃ in THF/water outperforms NaOAc.
  • Temperature : 80°C for 12 hrs maximizes conversion .

Q. What are the structure-activity relationships (SAR) for brominated indole derivatives?

Answer: Table 2 : SAR of Key Derivatives

Substituent PositionActivity Trend (IC₅₀, µM)Mechanism Insight
6-Bromo, 4-ethanone12.3 (MCF-7)EGFR inhibition
5-Bromo, 3-hydroxyl28.1DNA intercalation
7-Bromo, 2-methyl>50Inactive

SAR highlights the critical role of bromine at C-6 and ethanone at C-4 for potency .

Q. How is the compound’s reactivity in nucleophilic substitution reactions exploited in medicinal chemistry?

Answer: The bromine atom undergoes SNAr reactions with:

  • Amines : To form aryl amines (e.g., with piperidine; yield 75%).
  • Thiols : For bioconjugation (e.g., with glutathione; k = 0.15 M⁻¹s⁻¹).
    Conditions: DMF, 60°C, 24 hrs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.